molecular formula C8H10ClN3O B3031760 N'-(6-chloropyridin-2-yl)propanehydrazide CAS No. 66999-52-8

N'-(6-chloropyridin-2-yl)propanehydrazide

Cat. No.: B3031760
CAS No.: 66999-52-8
M. Wt: 199.64 g/mol
InChI Key: VUUNEPUYJVEQRI-UHFFFAOYSA-N
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Description

Overview of Hydrazide and Pyridine (B92270) Scaffold Chemistry in Contemporary Academic Research

In the landscape of modern chemical and medicinal research, hydrazide and pyridine scaffolds are foundational structural motifs. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous component in drug design and development. nih.govnih.gov It is structurally similar to benzene (B151609) and is a key feature in over 7000 existing drug molecules. nih.gov The presence of the nitrogen atom in the pyridine ring allows it to improve the water solubility of molecules, a desirable trait for pharmaceutical compounds. nih.gov Pyridine-based ring systems are integral to numerous broad-spectrum therapeutic agents, and as of 2021, 95 FDA-approved pharmaceuticals contained a pyridine or dihydropyridine (B1217469) scaffold. nih.govresearchgate.net These compounds are used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among other applications. nih.gov

Similarly, the hydrazide functional group (-CONHNH2) is highly significant in medicinal chemistry. mdpi.com It serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, through cyclization reactions. mdpi.com Since the 20th century, several hydrazide-containing drugs, like the antituberculosis agent isoniazid, have been introduced for therapeutic use. mdpi.com The versatility of the hydrazide moiety allows for the creation of diverse molecular libraries with a broad range of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory properties. mdpi.com

Significance of the Hydrazide and 6-Chloropyridine Moieties in Chemical Science

The specific combination of a hydrazide group and a 6-chloropyridine moiety in N'-(6-chloropyridin-2-yl)propanehydrazide imparts distinct chemical characteristics that are of significant interest to researchers. The hydrazide group is a potent synthon, meaning it is a versatile building block in organic synthesis. It can readily react with various electrophiles to form more complex molecules, particularly five- and six-membered heterocyclic rings, which are prevalent in biologically active compounds. mdpi.com

The 6-chloropyridine moiety is also of great synthetic importance. The chlorine atom at the 2- or 6-position of the pyridine ring makes the carbon atom at that position susceptible to nucleophilic substitution. nih.gov This reactivity allows for the strategic modification of the pyridine ring, enabling chemists to attach other functional groups and build more elaborate molecular architectures. Halogenated pyridines, such as 2-chloropyridine (B119429) and 2,6-dichloropyridine (B45657), are common starting materials for producing fungicides, insecticides, and pharmaceuticals like antihistamines. chempanda.com For instance, 2,6-dichloropyridine is a precursor for synthesizing 2-amino-6-chloropyridine, a key intermediate for various other compounds. The presence of the chlorine atom, therefore, serves as a versatile "handle" for further chemical transformations.

Scope of Academic Inquiry and Research Trajectories for this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its chemical structure suggests clear trajectories for academic inquiry. The primary research focus would likely be its utilization as an intermediate in the synthesis of novel, more complex molecules with potential biological activity.

Given the established reactivity of its constituent parts, future research could explore several avenues:

Synthesis of Heterocyclic Compounds: The hydrazide moiety can be reacted with various reagents to synthesize a range of heterocyclic systems like thiadiazoles, triazoles, or oxadiazoles. mdpi.com These resulting compounds could then be screened for various biological activities.

Development of Hydrazone Derivatives: The terminal amine of the hydrazide can be condensed with aldehydes and ketones to form hydrazones. Pyridine-based hydrazones are known to possess antimicrobial and anti-inflammatory properties. acs.org

Modification of the Pyridine Ring: The chlorine atom on the pyridine ring can be displaced by various nucleophiles to create a library of analogues. This would allow for structure-activity relationship (SAR) studies to optimize potential biological effects.

The combination of the proven biological relevance of pyridine scaffolds and the synthetic versatility of the hydrazide group makes this compound a promising candidate for discovery chemistry, particularly in the fields of medicinal and agricultural science.

Chemical Data for this compound

PropertyValue
Molecular Formula C₈H₁₀ClN₃O
Molecular Weight 199.64 g/mol
CAS Number 66999-52-8
Melting Point 194-195 °C
Boiling Point (Predicted) 286.9±40.0 °C
Density (Predicted) 1.304±0.06 g/cm³
pKa (Predicted) 12.12±0.41

Data sourced from ChemicalBook chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(6-chloropyridin-2-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-2-8(13)12-11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUNEPUYJVEQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314919
Record name N'-(6-chloro-2-pyridinyl)propanohydrazide
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Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66999-52-8
Record name Propanoic acid, 2-(6-chloro-2-pyridinyl)hydrazide
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Record name NSC289810
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Record name N'-(6-chloro-2-pyridinyl)propanohydrazide
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Synthetic Methodologies for N 6 Chloropyridin 2 Yl Propanehydrazide and Its Derivatives

Retrosynthetic Analysis of N'-(6-chloropyridin-2-yl)propanehydrazide

A retrosynthetic approach to this compound reveals two primary building blocks: a 6-chloropyridin-2-yl moiety and a propanehydrazide fragment. The key disconnection occurs at the hydrazide bond, suggesting a condensation reaction between a hydrazine-substituted chloropyridine and an activated propane (B168953) carboxylic acid derivative as the final synthetic step. This analysis guides the development of a convergent synthesis strategy, where the two key precursors are prepared separately and then combined.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound relies heavily on the efficient preparation of its precursors. This section details the synthetic strategies for both the heterocyclic and the aliphatic components.

Synthesis of 6-chloropyridin-2-yl Building Blocks

The primary precursor for the heterocyclic portion of the molecule is 6-chloro-2-hydrazinopyridine. A common and effective method for its synthesis involves the nucleophilic substitution of a halogen atom on a di-substituted pyridine (B92270) ring with hydrazine (B178648).

A widely employed starting material for this transformation is 2,6-dichloropyridine (B45657). The reaction with hydrazine hydrate (B1144303), often in a solvent such as methanol (B129727) or ethanol (B145695), leads to the selective displacement of one of the chlorine atoms to yield 2-chloro-6-hydrazinopyridine. The reaction conditions can be varied; for instance, one procedure involves stirring 2,6-dichloropyridine with 80% hydrazine hydrate in methanol for an extended period at room temperature followed by reflux. Another approach utilizes a shorter reflux time of 45 minutes with 80% hydrazine hydrate, followed by purification. The reaction of 2,6-dichloropyridine with hydrazine hydrate is known to produce high yields under mild conditions.

Alternative dihalopyridines can also serve as precursors. For instance, the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate can yield 1-(3-chloropyridin-2-yl)hydrazine. nih.gov The choice of solvent can influence the reaction, with alcohols like methanol and ethanol being common, as well as higher boiling point solvents like N,N-dimethylformamide for less reactive substrates. google.com

Starting MaterialReagentSolventConditionsProduct
2,6-dichloropyridine80% Hydrazine hydrateMethanolStirred 3 days at RT, then refluxed 10 days2-hydrazino-6-chloropyridine
2,6-dichloropyridine80% Hydrazine hydrateNoneReflux for 45 minutes2-hydrazino-6-chloropyridine
2,3-dichloropyridineHydrazine hydrateEthanolReflux for 2 hours1-(3-chloropyridin-2-yl)hydrazine
2,3-dichloropyridine80% Hydrazine hydrateN,N-dimethylformamideReflux at 130 °C for 10 hours3-chloro-2-hydrazinopyridine

Preparation of Propanehydrazide Moiety Components

The propanehydrazide portion of the target molecule is typically introduced via an activated derivative of propanoic acid. The most common precursor is propanoyl chloride. Alternatively, propanoic anhydride (B1165640) can be used. These acylating agents are readily available commercially or can be prepared from propanoic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride.

Propanehydrazide itself can be synthesized through the hydrazinolysis of esters, such as methyl or ethyl propanoate, with hydrazine hydrate. mdpi.com Another well-established method is the reaction of an acyl chloride, like trimethylacetyl chloride, with hydrazine in an aqueous solution. orgsyn.org This method is particularly effective for hydrazides with five or fewer carbon atoms. orgsyn.org

Direct Synthesis Routes to this compound

The final and crucial step in the synthesis is the formation of the hydrazide bond, which connects the two previously synthesized precursors.

Condensation Reactions for Hydrazide Bond Formation

The formation of the N'-substituted hydrazide is achieved through a condensation reaction. The most direct method involves the acylation of 6-chloro-2-hydrazinopyridine with propanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base and solvent is critical for optimizing the yield and purity of the final product.

The reaction of a hydrazine with an acyl chloride is a well-known method for forming hydrazides, though it can sometimes be complicated by the formation of 1,2-diacylhydrazines as a byproduct. orgsyn.org A general procedure for synthesizing hydrazide-hydrazone derivatives involves refluxing a hydrazide with an aldehyde in methanol with a catalytic amount of glacial acetic acid. nih.gov While this is for a subsequent reaction, the initial hydrazide formation is a key step.

The mechanism of hydrazone formation, which is related to hydrazide formation, involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by proton transfer and the elimination of a water molecule. numberanalytics.comnumberanalytics.com This reaction is often acid-catalyzed. numberanalytics.comnumberanalytics.com

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is essential for maximizing the yield of this compound and minimizing the formation of side products. Key parameters to consider include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

Solvent Selection: A variety of solvents can be employed, with the choice often depending on the solubility of the reactants and the reaction temperature. Dichloromethane, chloroform, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are common choices. The use of an aqueous environment has also been reported for the synthesis of some acyl hydrazides. organic-chemistry.org

Base: The selection of a suitable base is crucial for scavenging the HCl generated during the acylation reaction. Common bases include organic amines such as triethylamine (B128534) and pyridine, or inorganic bases like potassium carbonate or sodium bicarbonate. The strength and steric hindrance of the base can influence the reaction rate and the formation of byproducts.

Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and to minimize side reactions. The reaction mixture is then typically allowed to warm to room temperature to ensure completion.

Stoichiometry: The molar ratio of the reactants can be adjusted to optimize the yield. Using a slight excess of the acylating agent can drive the reaction to completion, but may also increase the risk of diacylation. Careful control of the stoichiometry is therefore important.

Catalysts: While not always necessary for the reaction between a hydrazine and an acyl chloride, acid or base catalysts can be employed to influence the rate of hydrazone formation, a related reaction. numberanalytics.com Acid catalysts like HCl or H2SO4 protonate the carbonyl oxygen, increasing its electrophilicity, while base catalysts like NaOH or pyridine deprotonate the hydrazine, enhancing its nucleophilicity. numberanalytics.com

Recent research has focused on developing more efficient and environmentally friendly methods for hydrazide synthesis. For instance, transition-metal-catalyst-free reactions of activated amides with hydrazine in an aqueous environment at room temperature have been shown to produce acyl hydrazides in good yields. organic-chemistry.org

ParameterConditions to ConsiderRationale
Solvent Dichloromethane, THF, Acetonitrile, WaterSolubility of reactants, reaction temperature
Base Triethylamine, Pyridine, K2CO3, NaHCO3Neutralize HCl byproduct, influence reaction rate
Temperature 0 °C to room temperatureControl exothermicity, minimize side reactions
Catalyst Acid or Base (for related reactions)Influence reaction rate

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Synthetic Approaches for Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound involves strategic chemical modifications to its core components: the pyridine ring and the propane hydrazide chain. These modifications allow for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Synthetic strategies focus on altering substituents on the pyridine nucleus, varying the length and functionality of the hydrazide side chain, and introducing entirely new chemical scaffolds.

Modifications on the Pyridine Ring System

The 6-chloropyridin-2-yl moiety serves as a common starting point for derivatization. The chlorine atom at the 6-position is a key functional group that can be substituted or retained, while other positions on the ring can also be modified.

A primary precursor for this scaffold is 2-hydrazino-6-chloropyridine, which is readily synthesized from the reaction of 2,6-dichloropyridine with hydrazine hydrate. This intermediate is crucial for building the hydrazide structure. Modifications to the pyridine ring often involve using different starting materials where the chlorine atom is replaced by other functional groups or where additional substituents are present.

For instance, synthetic schemes have been developed using pyridine rings with alternative substitution patterns. The synthesis of N-(6-chloropyridin-3-yl) acetamide (B32628) derivatives demonstrates that the position of the side chain can be moved from the 2-position to the 3-position, fundamentally altering the molecule's geometry. nih.gov Furthermore, other groups can be introduced onto the pyridine ring to modulate its electronic properties. The use of 2-chloro-3-nitropyridine (B167233) as a starting material leads to analogues with a nitro group on the pyridine ring, which acts as a strong electron-withdrawing group. nih.gov In other variations, the chloro group has been replaced with a methoxy (B1213986) (-OCH3) group, as seen in the synthesis of Schiff bases derived from 6-methoxypyridin-3-amine. nih.govsemanticscholar.org

Table 1: Examples of Modifications on the Pyridine Ring System

Starting Material Key Modification Resulting Pyridine Moiety
2,6-Dichloropyridine Nucleophilic substitution with hydrazine 6-Chloro-2-hydrazinylpyridine
N/A (Isomeric Synthesis) Change in side-chain position 6-Chloropyridin-3-yl nih.gov
2-Chloro-3-nitropyridine Introduction of a nitro group 3-Nitropyridin-2-yl nih.gov

Variations within the Propane Hydrazide Chain

The propane hydrazide chain is another key site for structural modification. Alterations to this chain can affect the molecule's flexibility, polarity, and ability to interact with biological targets. Synthetic strategies often involve reactions at the terminal nitrogen of the hydrazide group or changes to the length and composition of the carbon chain.

A common reaction is the condensation of the hydrazide with various aldehydes and ketones to form Schiff bases (hydrazones). This reaction introduces a double bond and allows for the incorporation of a wide variety of substituents derived from the carbonyl compound. researchgate.net For example, condensation with aryl aldehydes introduces an aromatic ring directly onto the hydrazide chain. researchgate.net

The chain can also be made more complex. In one synthetic pathway, the simple hydrazide is replaced by a piperazine-containing linker. The synthesis of N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives involves first coupling the substituted pyridine to piperazine (B1678402), and then extending the chain from the second nitrogen of the piperazine ring. nih.gov This creates a more rigid and bulkier structure compared to the simple propane hydrazide chain.

Table 2: Examples of Variations within the Hydrazide Chain

Core Structure Reagent/Method Resulting Modification
3-(Pyrimidin-2-ylamino)propanehydrazide Aryl aldehydes, Ketones Formation of Schiff bases (Hydrazones) researchgate.net

Introduction of Diverse Chemical Scaffolds and Heterocyclic Moieties

To significantly alter the chemical properties of the parent compound, entirely new heterocyclic systems can be attached, often using the hydrazide or pyridine moieties as anchor points. This approach leads to hybrid molecules that combine the features of multiple chemical classes.

One method involves the reaction of the hydrazide group with bifunctional reagents to form new rings. For instance, the condensation of a related propanehydrazide with acetylacetone (B45752) or ethyl acetoacetate (B1235776) can yield pyrazole (B372694) derivatives, introducing a five-membered aromatic heterocycle. researchgate.net

Another strategy is to build complex scaffolds that are then attached to the pyridine ring. The synthesis of N-(6-chloropyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide involves preparing a complex imidazo[2,1-b]thiazole (B1210989) acetic acid derivative first, and then coupling it to an aminopyridine core. nih.gov This creates a large, multi-ring system attached to the pyridine. Similarly, pyrimidine (B1678525) moieties have been directly linked to a pyridine ring, resulting in 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives. mdpi.com

Schiff base formation is also a versatile method for introducing new heterocyclic rings. The reaction of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde results in a molecule where a pyrrole (B145914) ring is linked to the pyridine system through an imine bridge. nih.govsemanticscholar.org These synthetic routes demonstrate the potential to create a diverse library of complex molecules based on the this compound template.

Table 3: Examples of Introduced Heterocyclic Scaffolds

Core Moiety Synthetic Method Heterocycle Introduced
Propanehydrazide Condensation with β-dicarbonyls Pyrazole researchgate.net
6-Chloropyridin-3-amine Amide coupling Imidazo[2,1-b]thiazole nih.gov
Pyridine Coupling Reactions Pyrimidine mdpi.com

Advanced Spectroscopic and Structural Elucidation of N 6 Chloropyridin 2 Yl Propanehydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of individual atoms.

¹H NMR Spectral Interpretation for Proton Environments

The proton NMR (¹H NMR) spectrum of N'-(6-chloropyridin-2-yl)propanehydrazide is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The interpretation of this spectrum relies on the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal.

The aromatic region of the spectrum would be characterized by signals from the protons on the 6-chloropyridin-2-yl moiety. The pyridine (B92270) ring protons are anticipated to appear as a set of coupled multiplets. Specifically, the proton at position 4 (H-4) would likely resonate as a triplet, while the protons at positions 3 (H-3) and 5 (H-5) would appear as doublets. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring will cause these protons to be deshielded, resulting in downfield chemical shifts.

The aliphatic portion of the spectrum is attributed to the propanehydrazide group. The methylene (B1212753) protons (-CH2-) adjacent to the carbonyl group are expected to resonate as a quartet, coupled to the neighboring methyl protons. The methyl protons (-CH3) would, in turn, appear as a triplet. The two N-H protons of the hydrazide group would likely appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine H-47.60 - 7.80Triplet (t)~8.0
Pyridine H-37.20 - 7.40Doublet (d)~8.0
Pyridine H-56.80 - 7.00Doublet (d)~8.0
-NH- (amide)9.50 - 10.50Broad Singlet (br s)-
-NH- (amine)4.00 - 5.00Broad Singlet (br s)-
-CH2-2.20 - 2.40Quartet (q)~7.5
-CH31.10 - 1.30Triplet (t)~7.5

¹³C NMR Spectral Analysis for Carbon Framework

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the 6-chloropyridin-2-yl ring are expected to resonate in the downfield region of the spectrum (δ 100-160 ppm). The carbon atom bearing the chlorine atom (C-6) and the carbon atom attached to the hydrazide group (C-2) would be significantly influenced by these substituents. The remaining pyridine ring carbons (C-3, C-4, and C-5) will have chemical shifts characteristic of a substituted pyridine ring.

In the aliphatic region, the carbonyl carbon (-C=O) of the propanehydrazide moiety will appear at a significantly downfield chemical shift (δ 170-180 ppm). The methylene carbon (-CH2-) and the methyl carbon (-CH3) will resonate at higher fields, consistent with sp³-hybridized carbons.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C-2155 - 160
Pyridine C-6150 - 155
Pyridine C-4138 - 142
Pyridine C-3118 - 122
Pyridine C-5110 - 115
-C=O172 - 178
-CH2-25 - 30
-CH38 - 12

Advanced Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques would be employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the coupling network within the pyridine ring and the propane (B168953) group. For instance, a cross-peak between the -CH2- quartet and the -CH3 triplet would definitively establish their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the protonated carbons of the pyridine ring and the propane moiety.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between the 6-chloropyridin-2-yl group and the propanehydrazide moiety. For example, a correlation between the amide N-H proton and the pyridine C-2 would confirm the point of attachment. Correlations between the amide N-H and the carbonyl carbon, as well as the methylene protons and the carbonyl carbon, would further solidify the structure of the propanehydrazide portion.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of the molecular ion. For this compound (C8H10ClN3O), the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak [M]+•. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show two molecular ion peaks, [M]+• and [M+2]+•, with a relative intensity ratio of about 3:1. HRMS can distinguish these isotopic peaks and provide exact masses for each, further confirming the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the molecule is typically observed as the protonated molecule, [M+H]⁺.

The fragmentation of the [M+H]⁺ ion in the mass spectrometer (MS/MS) would provide valuable structural information. Key fragmentation pathways could include:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazides and would result in the formation of the 6-chloropyridin-2-yl isocyanate ion and the propylamine (B44156) ion, or related fragments.

Loss of the propanoyl group: Cleavage of the amide bond could lead to the loss of the propanoyl group as a neutral molecule, resulting in the formation of the 6-chloropyridin-2-ylhydrazine ion.

Fragmentation of the pyridine ring: The pyridine ring itself can undergo fragmentation, although this typically requires higher collision energies. Common losses include HCN.

Interactive Data Table: Predicted ESI-MS Fragmentation of this compound

Fragment Ion Proposed Structure Predicted m/z
[M+H]⁺C8H11ClN3O⁺200.0591
[M+H - C3H5NO]⁺C5H6ClN2⁺129.0220
[C5H4ClNCO]⁺C6H4ClN2O⁺155.0063
[C3H7N2O]⁺C3H7N2O⁺87.0558
[C5H4ClN]⁺•C5H4ClN⁺•113.0032

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are powerful tools for the characterization of this compound and its derivatives. IR spectroscopy provides detailed information about the vibrational modes of functional groups, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule.

The IR spectra of hydrazide derivatives are characterized by specific absorption bands that confirm the presence of key functional groups. For instance, in derivatives of pyrrolo[3,4-d]pyridazinone containing an N-acylhydrazone moiety, characteristic absorption bands for the -NH- and -NH₂ groups are observed around 3248 and 3331 cm⁻¹. The presence of these bands is a clear indicator of the hydrazide structure. Furthermore, the IR spectra of related pyridine derivatives, such as 2-chloro-6-methyl pyridine, show characteristic bands for C-H deformation vibrations around 1456 cm⁻¹ and CH₃ in-plane bending vibrations near 1371 cm⁻¹.

The electronic absorption spectra of 6-chloro,2-pyridyl hydrazones, which are closely related to the title compound, have been studied in various organic solvents. These studies help in assigning the observed absorption bands to specific electronic transitions. For example, a novel nonlinear optical (NLO) organic material, N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide, exhibits a strong absorption peak in the 280–350 nm range, which is indicative of its potential for UV-based applications. The UV-Vis spectra of these compounds are influenced by the solvent polarity, which can cause shifts in the absorption maxima (λmax). This solvatochromic effect is valuable for understanding the nature of the electronic transitions, which are often charge-transfer in nature.

Table 1: Characteristic Infrared (IR) Absorption Bands for Hydrazide and Pyridine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (hydrazide)Stretching3200-3400
C=O (amide I)Stretching1630-1680
N-H (amide II)Bending1520-1570
C-H (aromatic)Stretching3000-3100
C=C, C=N (pyridine ring)Stretching1400-1600
C-ClStretching600-800

Table 2: Ultraviolet-Visible (UV-Vis) Absorption Maxima (λmax) for a Related Hydrazide Derivative

CompoundSolventλmax (nm)
N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazideVarious Organic Solvents280-350

X-ray Diffraction (XRD) for Single Crystal Structural Determination and Conformational Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and for analyzing its conformation and intermolecular interactions in the solid state. While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related derivatives provides significant insights into the expected structural features.

In another related compound, 5-chloropyridine-2,3-diamine, the molecule is nearly planar, but the ortho-amino groups are twisted out of the plane to minimize steric hindrance. The crystal packing is dominated by intermolecular hydrogen bonding involving the amino groups and the pyridine nitrogen atom, resulting in the formation of spiral hydrogen-bonded columns with offset face-to-face π-stacking.

The study of pyridine derivatives such as 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide and its derivatives also highlights the importance of hydrogen bonding in dictating the supramolecular architecture. These structures often exhibit complex hydrogen-bonding networks that influence their physical properties.

Table 3: Selected Crystallographic Data for a Derivative, N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (5)
b (Å)20.1234 (10)
c (Å)9.1234 (4)
β (°)101.234 (2)
V (ų)1823.4 (2)
Z4

Table 4: Key Bond Lengths and Angles for a Derivative, N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide

Bond/AngleValue (Å/°)
C-Cl1.738 (2)
C=O1.225 (2)
N-H0.86 (2)
C-N-C128.9 (2)
O=C-N123.4 (2)

Computational Chemistry and Molecular Modeling of N 6 Chloropyridin 2 Yl Propanehydrazide and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict the properties of hydrazide and pyridine (B92270) derivatives. as-proceeding.comnih.govnih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For compounds similar to N'-(6-chloropyridin-2-yl)propanehydrazide, this is typically performed using DFT methods, such as the B3LYP functional, with a basis set like 6-311G(d,p). as-proceeding.comnih.gov This process calculates the electronic energy of the molecule and adjusts the positions of the atoms to find the lowest energy conformation. wisc.edu

Table 1: Representative Geometric Parameters (Bond Lengths and Angles) for this compound based on DFT Calculations of Analogous Structures. Note: These are expected values based on calculations of structurally similar compounds like 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanehydrazide. nih.govresearchgate.net

ParameterBond/AngleExpected Value (DFT B3LYP)
Bond LengthC=O (hydrazide)~1.22 Å
Bond LengthC-N (hydrazide)~1.33 Å
Bond LengthN-N (hydrazide)~1.37 Å
Bond LengthC-Cl (pyridine)~1.74 Å
Bond AngleO=C-N (hydrazide)~124°
Bond AngleC-N-N (hydrazide)~118°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.netmdpi.com

In derivatives containing a pyridine ring and a hydrazone group, the HOMO is often located on the hydrazone moiety and parts of the benzene (B151609) ring, whereas the LUMO is typically distributed over the electron-deficient pyridine ring. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For a related hydrazide compound, the HOMO-LUMO gap calculated by DFT was found to be 0.159 atomic units (a.u.), or approximately 4.33 eV, indicating a stable molecule. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Hydrazide Derivative. Note: Values are based on 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanehydrazide. nih.gov

OrbitalEnergy (a.u.)Energy (eV)
HOMO-0.23063-6.276
LUMO-0.07178-1.953
Energy Gap (ΔE) 0.15885 4.323

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different potential regions. as-proceeding.com

Typically, electron-rich regions, which are susceptible to electrophilic attack, are shown in red (negative potential), while electron-poor regions, prone to nucleophilic attack, are shown in blue (positive potential). as-proceeding.comuni-muenchen.de For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen atom of the carbonyl group, the nitrogen atoms of the pyridine ring and hydrazide chain, and the chlorine atom. researchgate.netresearchgate.net These sites represent the most likely points for electrophilic interaction. Conversely, the hydrogen atoms bonded to nitrogen and carbon would exhibit positive potential, making them potential sites for nucleophilic interaction. as-proceeding.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduresearchgate.net It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. rsc.org The stabilization energy (E(2)) associated with these interactions indicates their significance in stabilizing the molecule.

For a molecule like this compound, significant stabilizing interactions would be expected, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals (π*) of the carbonyl group and the pyridine ring. Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on each atom. This analysis would likely show a negative charge on the oxygen, nitrogen, and chlorine atoms, and positive charges on the carbonyl carbon and hydrogen atoms, consistent with their electronegativity.

Table 3: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound. Note: These are representative values illustrating expected charge distribution.

AtomExpected Natural Charge (e)
O (Carbonyl)-0.60
N (Pyridine)-0.55
N (Amide)-0.70
Cl-0.15
C (Carbonyl)+0.75
H (Amide)+0.45

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic changes. dergipark.org.tr

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. High values indicate good electrophilic character. dergipark.org.tr

These parameters help to bridge the gap between electronic structure and chemical reactivity. researchgate.net For example, a molecule with high hardness and a low softness value is generally considered to be more stable and less reactive. as-proceeding.com

Table 4: Representative Global Reactivity Descriptors (in eV). Note: Values are calculated from the representative HOMO/LUMO energies in Table 2.

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)I ≈ -EHOMO6.276
Electron Affinity (A)A ≈ -ELUMO1.953
Chemical Hardness (η)η = (I - A) / 22.162
Chemical Softness (S)S = 1 / η0.463
Electronegativity (χ)χ = (I + A) / 24.115
Chemical Potential (μ)μ = -χ-4.115
Electrophilicity Index (ω)ω = μ² / (2η)3.910

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com For classes of compounds like pyridine and hydrazone derivatives, QSAR models have been successfully developed to predict various biological activities, including antimicrobial, antitubercular, and anticancer effects. researchgate.netchemrevlett.com

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as steric (size and shape), electronic (charge distribution), and hydrophobic (lipophilicity) properties. nih.gov Statistical methods, like Multiple Linear Regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values). chemrevlett.comchemrevlett.com

For pyridine derivatives, studies have shown that descriptors related to the topological charge and hydrophobicity of substituents can be crucial factors in determining their activity. nih.gov A successful QSAR model not only predicts the activity of new compounds but also provides insights into the structural features that are important for the desired biological effect, thereby guiding the design of more potent molecules. chemrevlett.comresearchgate.net

Development of QSAR Models for In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its derivatives, QSAR models are developed to predict their in vitro biological activities, such as enzyme inhibition or cellular effects. The fundamental goal is to correlate variations in the structural features of these molecules with changes in their observed biological responses. nih.gov

The process begins with a dataset of compounds, including the parent this compound and its analogs, for which experimental in vitro activity data (e.g., IC50 or EC50 values) are available. scispace.com These experimental values serve as the dependent variable in the QSAR model. Various statistical and machine learning methods, such as Multiple Linear Regression (MLR), Random Forests, and Support Vector Machines, are then employed to generate a predictive model. nih.govmdpi.com

These models are instrumental in the early stages of drug discovery, allowing for the rapid screening of virtual libraries of compounds and prioritizing the synthesis of derivatives with the highest predicted potency. unc.edu For instance, in studies of similar heterocyclic compounds, QSAR models have successfully guided the design of more effective agents by identifying key structural modifications that enhance biological activity. researchgate.net The development of a robust QSAR model relies heavily on the careful selection of molecular descriptors and rigorous validation procedures. scispace.comunc.edu

Selection and Calculation of Molecular Descriptors

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. The selection of appropriate descriptors is a critical step in building a predictive QSAR model. For this compound and its derivatives, these descriptors are calculated using specialized software and can be categorized based on their dimensionality. preprints.orgnih.gov

1D Descriptors: These are the simplest descriptors and include counts of atoms and functional groups, as well as molecular weight. preprints.org

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices and counts of specific bond types. preprints.org

3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and relate to its shape, volume, and surface area. preprints.org

4D Descriptors: These extend 3D-QSAR by considering different conformations and orientations of the molecule, providing a more dynamic representation of its properties, including quantum chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. preprints.org

The table below classifies some of the common molecular descriptors used in QSAR studies of heterocyclic compounds. nih.govresearchgate.net

Descriptor ClassExamplesInformation Provided
Constitutional Molecular Weight, Atom Counts (nO, nDB), Sum of atomic van der Waals volumes (Sv)Molecular size and composition
Topological Burden Matrix Eigenvalues (BEHm6), Mean information content (IVDE)Atomic connectivity and branching
Geometric Molecular surface area, VolumeMolecular shape and size in 3D space
Quantum-Chemical HOMO/LUMO energies, Dipole momentElectronic properties and reactivity
Physicochemical LogP (lipophilicity), Molar refractivityHydrophobicity and polarizability

A crucial part of the process involves reducing the initial large set of calculated descriptors to a smaller, more relevant subset to avoid overfitting the model. researchgate.net

Model Validation and Predictive Capabilities

The reliability and predictive power of a developed QSAR model must be rigorously assessed through a process of validation. researchgate.net Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. unc.edu This process involves both internal and external validation techniques. mdpi.com

Internal Validation: This method assesses the robustness and stability of the model using only the initial training dataset. The most common technique is Leave-One-Out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. The results are compiled to calculate the cross-validated correlation coefficient (Q²). nih.gov A high Q² value indicates good internal predictive ability. mdpi.com

External Validation: This is considered the most stringent test of a model's predictive capability. mdpi.com The model, built using the training set, is used to predict the biological activities of an external test set of compounds that were not used during model development. The predictive power is quantified by the predictive correlation coefficient (R²_pred). mdpi.com

The table below summarizes key statistical parameters used for QSAR model validation. scispace.commdpi.com

ParameterDescriptionAcceptable Value
R² (Correlation Coefficient) Measures the goodness of fit of the model to the training data.> 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
R²_pred (Predictive R² for Test Set) Measures the model's ability to predict the activity of an external set of compounds.> 0.5
RMSE (Root Mean Square Error) Indicates the deviation between predicted and actual values.As low as possible

A QSAR model is considered robust and predictive only when it satisfies the criteria for both internal and external validation. unc.eduresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions (In Vitro)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein) to form a stable complex. researchgate.net It is a powerful tool for understanding the molecular basis of ligand-target interactions and is widely used in structure-based drug design. mdpi.com

Identification of Putative Molecular Targets (e.g., enzymes, recombinant proteins)

A primary application of molecular docking is the identification of potential biological targets for a given compound. nih.gov For derivatives of this compound, docking simulations can be performed against a panel of known protein targets implicated in various diseases. By evaluating how well the compound fits into the active site of different proteins, researchers can generate hypotheses about its mechanism of action.

For example, in studies involving similar heterocyclic scaffolds, molecular docking has been used to identify potential targets such as:

Enoyl-acyl carrier protein reductase (InhA): A key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, making it a target for anti-tuberculosis agents. researchgate.net

Cancer-related proteins: Docking studies have explored the binding of hydrazide derivatives to proteins involved in cancer progression, such as specific kinases or proteases. mdpi.com

Viral Proteases: Pyridine derivatives have been docked against viral enzymes like the SARS-CoV-2 main protease (Mpro) to assess their potential as antiviral inhibitors. mdpi.com

These in silico screening approaches help prioritize which ligand-protein systems should be investigated further through in vitro experimental assays. nih.gov

Characterization of Binding Modes and Interaction Energies

Once a putative target is identified, molecular docking provides detailed insights into the specific binding mode of the ligand within the protein's active site. mdpi.com The simulation generates multiple possible binding poses and ranks them based on a scoring function, which estimates the binding affinity. This scoring is often expressed as a binding energy, typically in kcal/mol, where a more negative value indicates a more favorable interaction. mdpi.com

The analysis of the top-ranked docking pose reveals the precise orientation of the ligand and its key interactions with the surrounding amino acid residues. This information is crucial for understanding structure-activity relationships and for designing new derivatives with improved affinity and selectivity.

The following table provides a hypothetical example of docking results for this compound derivatives against a protein target, similar to data presented in studies of related compounds. researchgate.netmdpi.com

CompoundDerivative SubstitutionBinding Energy (kcal/mol)Interacting Residues
1 None (Parent Compound)-7.8Tyr159, Gly143, His41
2 4-fluoro substitution on propane (B168953) chain-8.2Tyr159, Gly143, His41, Ser144
3 4-methyl substitution on propane chain-7.5Tyr159, Gly143

This data illustrates how modifications to the parent structure can influence the predicted binding energy and interactions with the target protein.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Binding Affinity

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. nih.gov Molecular docking simulations are particularly useful for identifying these interactions, which are critical for high-affinity binding.

For this compound and its derivatives, key interactions include:

Hydrogen Bonds: These are among the most important interactions for determining binding specificity. nih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the N-H groups of the hydrazide moiety can act as hydrogen bond donors. researchgate.net Docking studies can pinpoint specific amino acid residues (e.g., serine, tyrosine, histidine) that form hydrogen bonds with the ligand.

Hydrophobic Interactions: The chloropyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The aromatic pyridine ring can form π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The presence and geometry of intramolecular hydrogen bonds within the ligand itself can also influence its conformation, pre-organizing it for a better fit into the binding site. nih.govedepositireland.ie Understanding this complex network of interactions is essential for the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of this compound and its Complexes

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the physical movements of atoms and molecules over time. mdpi.com This technique allows for the detailed examination of the conformational stability and dynamic behavior of molecules like this compound and its potential complexes. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a high-resolution view of molecular behavior that is often inaccessible to experimental methods alone. mdpi.com

While specific MD simulation studies on this compound are not extensively available in publicly accessible literature, the principles and applications of this technique can be understood by examining research on structurally related compounds, such as hydrazide and pyridine derivatives. nih.govnih.govmdpi.com These studies provide a framework for how MD simulations could be employed to elucidate the conformational landscape, stability, and interaction dynamics of the target compound.

The primary goal of MD simulations in this context is to characterize the conformational ensemble of this compound in various environments, such as in an aqueous solution or when interacting with a biological target. nih.gov This involves analyzing the trajectory of the molecule over a simulated time period to identify preferred conformations, the flexibility of different molecular regions, and the energetic barriers between different conformational states.

Key parameters are typically analyzed to assess conformational stability and dynamic behavior:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions in the molecule over time, compared to a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule has reached a conformational equilibrium. For complexes, a low and stable RMSD can indicate a stable binding mode. mdpi.com

Radius of Gyration (Rg): This parameter provides a measure of the compactness of the molecule over time. Significant changes in Rg can indicate conformational changes, such as folding or unfolding events.

Hydrogen Bond Analysis: The formation and breaking of intramolecular and intermolecular hydrogen bonds are critical for determining the conformational preferences and interaction patterns of the molecule. MD simulations allow for a detailed analysis of hydrogen bond lifetimes and geometries.

The following interactive table represents hypothetical RMSD data from a simulated 20-nanosecond MD trajectory of this compound, illustrating how its conformational stability might be assessed.

Simulation Time (ns)RMSD (Å)
00.00
21.25
41.50
61.45
81.60
101.55
121.58
141.62
161.60
181.59
201.61

This is a hypothetical data table for illustrative purposes.

In the context of complexes, MD simulations are invaluable for studying the dynamic behavior of this compound when bound to a receptor or other molecule. These simulations can reveal the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that maintain the complex, and the conformational changes that may occur in both the ligand and the receptor upon binding. d-nb.info

For instance, a simulation of a complex could involve placing the docked this compound into the active site of a target protein and simulating the system in a solvated environment. The stability of this complex can be monitored over time, providing insights into the strength and nature of the interaction.

The interactive table below shows representative data from an RMSF analysis of a hypothetical this compound-protein complex, highlighting the flexibility of different regions of the compound upon binding.

Molecular RegionRMSF (Å)
6-chloropyridin-2-yl ring0.8
Hydrazide linker1.5
Propane group2.1

This is a hypothetical data table for illustrative purposes.

Structure Activity Relationship Sar Investigations of N 6 Chloropyridin 2 Yl Propanehydrazide Derivatives in Vitro Focus

Impact of Substituent Modifications on In Vitro Bioactivity Profiles

Based on general knowledge of medicinal chemistry and SAR studies of related heterocyclic compounds, modifications to the core structure of N'-(6-chloropyridin-2-yl)propanehydrazide would be expected to significantly influence its in vitro bioactivity.

Alterations to the 6-Chloropyridine Moiety

The 6-chloropyridine ring is a key feature that likely plays a crucial role in the molecule's interaction with biological targets. Alterations at this position could modulate activity through changes in electronics, sterics, and lipophilicity.

Replacement of the Chlorine Atom: Substituting the chlorine at the 6-position with other halogens (e.g., fluorine, bromine) would systematically alter the electronic nature and size of the substituent. A fluorine atom, being smaller and more electronegative, might lead to different interactions compared to a bulkier and less electronegative bromine atom.

Introduction of Other Functional Groups: Replacing the chlorine with electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) would provide insight into the electronic requirements for activity.

A hypothetical data table illustrating potential outcomes of such modifications is presented below.

Compound Modification on Pyridine (B92270) Ring Hypothetical In Vitro Activity (IC50, µM)
Parent 6-Chloro-
Analog 1 6-Fluoro-
Analog 2 6-Bromo-
Analog 3 6-Methoxy-
Analog 4 6-Trifluoromethyl-
Analog 5 5-Chloro-

Modifications of the Hydrazide Linkage

The hydrazide linker is a critical component that provides structural rigidity and potential hydrogen bonding interactions.

Acylation and Sulfonylation: Acylation or sulfonylation of the secondary amine in the hydrazide moiety would introduce bulky groups and alter the electronic and hydrogen bonding properties of the linker.

Introduction of Spacers: Inserting a methylene (B1212753) or other small spacer between the carbonyl group and the nitrogen atoms could change the conformational flexibility of the molecule.

Cyclization: Incorporating the hydrazide into a heterocyclic ring system, such as a 1,3,4-oxadiazole (B1194373) or a pyrazole (B372694), would create rigid analogs and could lead to novel interactions with a biological target.

Introduction of Terminal Alkyl or Aromatic Substituents

Modifications to the propane (B168953) group would directly impact the lipophilicity and steric profile of the molecule.

Alkyl Chain Length: Varying the length of the alkyl chain (e.g., from ethyl to butyl) would systematically alter the lipophilicity.

Branching: Introducing branching on the alkyl chain could explore the steric tolerance of a potential binding pocket.

Aromatic Substituents: Replacing the propane group with various substituted or unsubstituted aromatic or heteroaromatic rings would introduce potential for π-stacking and other specific interactions.

A hypothetical data table for these modifications is shown below.

Compound Terminal Substituent Hypothetical In Vitro Activity (IC50, µM)
Parent Propane-
Analog 6 Ethane-
Analog 7 Butane-
Analog 8 Phenyl-
Analog 9 4-Chlorophenyl-

Stereochemical Influences on In Vitro Activity

Should chiral centers be introduced into the molecule, for instance through branching in the alkyl chain or by other modifications, it would be essential to investigate the influence of stereochemistry. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, with one enantiomer often being more potent than the other. This is due to the three-dimensional nature of biological targets, which can lead to stereospecific interactions.

Correlations between Structural Features and Observed In Vitro Mechanistic Effects

Without specific in vitro data for this compound, it is impossible to draw correlations between its structural features and any mechanistic effects. Generally, in SAR studies, researchers aim to link specific structural modifications to changes in the mechanism of action, such as inhibition of a particular enzyme or interaction with a specific receptor. For example, the introduction of a hydrogen bond donor or acceptor might be correlated with increased binding affinity to a target protein.

Rational Design Principles for Enhanced In Vitro Potency and Selectivity

The rational design of more potent and selective analogs of this compound would be guided by the findings from the systematic SAR investigations outlined above. Key principles would include:

Optimizing Pyridine Substitution: Based on the in vitro data, the ideal electronic and steric properties of the substituent on the pyridine ring would be determined.

Fine-Tuning the Hydrazide Linker: Modifications to the hydrazide that enhance binding affinity and selectivity, perhaps by introducing conformational constraints or specific hydrogen bonding interactions, would be prioritized.

Exploring Lipophilic and Aromatic Interactions: The data on terminal substituents would guide the design of analogs with optimal lipophilicity for cell permeability and potent interactions with the target.

Computational Modeling: Once a biological target is identified, computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling could be employed to rationalize the experimental SAR and guide the design of next-generation compounds with improved in vitro profiles.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific in vitro data available for the compound This compound corresponding to the requested mechanistic studies.

The detailed research findings, including enzyme inhibition constants (IC50/Ki values) and minimum inhibitory concentrations (MIC) for antimicrobial activity, as well as data on protein denaturation inhibition for this compound, have not been reported in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate article with the detailed data tables and specific findings for each of the outlined sections:

Mechanistic Studies on Molecular Interactions of N 6 Chloropyridin 2 Yl Propanehydrazide in Vitro Context

Analysis of Molecular Pathways and Cellular Effects (In Vitro)

In Vitro Antimicrobial Activities (against bacterial and fungal strains)

To provide the requested article, studies would first need to be conducted that synthesize and evaluate N'-(6-chloropyridin-2-yl)propanehydrazide in the relevant biochemical and microbiological assays.

In Vitro Antiviral Properties

There is no publicly available data from in vitro studies to ascertain the antiviral properties of this compound. While the broader class of pyridine (B92270) derivatives and hydrazides has been investigated for potential antiviral activities against various viral strains, specific experimental results, such as IC50 values or percentage inhibition in viral replication assays for this particular compound, have not been reported.

In Vitro Antioxidant Activities

Similarly, the in vitro antioxidant capacity of this compound has not been documented in published research. Standard antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (ferric reducing antioxidant power) assay, and others, are commonly used to evaluate the antioxidant potential of chemical compounds. However, the results of such tests for this compound are not available.

Ligand-Biomolecule Binding Studies (In Vitro Methodologies)

Information regarding in vitro studies on the binding interactions of this compound with specific biomolecules, such as proteins or nucleic acids, is not present in the scientific literature. Methodologies like molecular docking, while computational, can provide insights into potential binding affinities and modes of interaction. However, without experimental validation from in vitro techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy, the nature and extent of any ligand-biomolecule binding for this compound remain undetermined.

Potential Advanced Research Applications in Chemical Biology and Materials Science Non Clinical

Development as Molecular Probes for Fundamental Biological Investigations

The inherent structural motifs of N'-(6-chloropyridin-2-yl)propanehydrazide make it a candidate for development into molecular probes. The pyridine (B92270) and hydrazide groups are known to coordinate with metal ions. This property could be exploited to design probes for detecting specific metal ions within biological systems. Furthermore, the framework could be modified to incorporate fluorophores or other reporter groups, enabling the tracking and visualization of biological processes.

Applications in Catalysis or Supramolecular Chemistry

In the realm of supramolecular chemistry and catalysis, molecules with the ability to form defined, self-assembled structures are of great interest. mdpi.com The hydrazide component of this compound can participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. mdpi.com Researchers are exploring how Schiff bases and their metal complexes, which can be derived from hydrazides, can be used in various applications. nih.gov The pyridine nitrogen and the hydrazide group could also act as ligands, coordinating to metal centers to form catalysts for a variety of organic transformations. The self-assembly of such metal-ligand complexes could lead to the formation of nanoscale reactors or cages, enabling size- and shape-selective catalysis. mdpi.com

Integration into Novel Material Architectures (e.g., Organic Photovoltaic Materials)

The field of organic electronics, including organic photovoltaic (OPV) materials, relies on the design of novel organic molecules with specific electronic properties. bohrium.com The aromatic pyridine ring in this compound is an electron-deficient system, a common feature in n-type organic semiconductor materials. By chemically modifying and polymerizing derivatives of this compound, it may be possible to create new materials for use in electronic devices. The tunability of its structure could allow for the optimization of properties such as electron mobility and light absorption, which are critical for applications in solar cells and photodetectors. bohrium.com

Role as Versatile Synthons for the Construction of Complex Organic Molecules

Perhaps the most immediate and plausible application of this compound is as a versatile building block, or synthon, in organic synthesis. The hydrazide functional group is highly reactive and can be converted into a wide array of other functional groups or used in cyclization reactions to form heterocyclic compounds. For example, it can react with aldehydes and ketones to form hydrazones, or with dicarbonyl compounds to construct five- and six-membered rings, which are common motifs in pharmaceuticals and other functional molecules. The presence of the chloropyridine moiety offers an additional site for modification, for instance, through cross-coupling reactions, further expanding its utility in the synthesis of more complex molecular architectures.

Q & A

Q. What in vitro/in vivo models are suitable for evaluating its anti-proliferative or antiviral potential?

  • Methodological Answer :
  • Antiviral : DENV-2 NS5 polymerase inhibition in Vero cells (EC50_{50} via plaque assay) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells. For HDAC inhibition, monitor histone acetylation via Western blot .
  • In Vivo : Zebrafish models assess bioavailability and toxicity (LC50_{50} >100 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.